3,5-Bis(trifluoromethyl)benzyl alcohol

Description

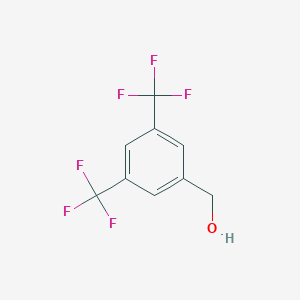

Structure

3D Structure

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTWPJOGDWRYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186389 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32707-89-4 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32707-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032707894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide details a robust and well-documented synthetic pathway for the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists.[1][2][3][4] The described methodology deviates from a theoretical synthesis starting from benzaldehyde, which is not a practical precursor due to the absence of the critical bis(trifluoromethyl) substitution pattern. Instead, this guide focuses on a more feasible and industrially relevant multi-step synthesis commencing with the commercially available 1,3-bis(trifluoromethyl)benzene.

The presented synthesis involves two key transformations: the electrophilic bromination of 1,3-bis(trifluoromethyl)benzene to yield 3,5-bis(trifluoromethyl)bromobenzene, followed by a Grignard reaction and subsequent formylation to produce the target this compound. This route is advantageous due to its efficiency and the availability of the starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic pathway, including reaction yields and conditions.

| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Yield (%) |

| 1 | Bromination | 1,3-Bis(trifluoromethyl)benzene | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Acetic Acid, Sulfuric Acid | 45 | ~93.7 |

| 2 | Grignard Formation & Formylation | 3,5-Bis(trifluoromethyl)bromobenzene | Magnesium, Paraformaldehyde | Tetrahydrofuran (THF) | Reflux, then addition | Not explicitly stated for formylation, but Grignard formation is efficient. |

Experimental Protocols

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

This procedure details the bromination of 1,3-bis(trifluoromethyl)benzene using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the brominating agent in a mixture of acetic and sulfuric acids.[1][2]

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBH)

-

Glacial Acetic Acid

-

Concentrated (96%) Sulfuric Acid

-

5N Sodium Hydroxide

-

Water

-

Cyclohexane

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer and a thermocouple, cool glacial acetic acid to 15°C.

-

Carefully add concentrated sulfuric acid in one portion. The temperature will rise due to the exothermic heat of solution. Cool the mixture to 25°C.

-

To the rapidly stirring acid mixture, add 1,3-bis(trifluoromethyl)benzene.

-

Add 1,3-dibromo-5,5-dimethylhydantoin over a period of 2 minutes. An exothermic reaction will occur, raising the internal temperature to approximately 40°C.

-

After the initial exotherm subsides, maintain the reaction mixture at 45°C for 4.5 hours.[2]

-

Monitor the reaction progress by gas chromatography (GC) analysis. To prepare a sample for GC, take a small aliquot of the reaction mixture, dilute it with cyclohexane, and wash with water and then 2N NaOH.[3]

-

Upon completion, cool the reaction mixture and slowly pour it into cold water.

-

Allow the phases to separate and collect the lower organic layer.

-

Wash the organic layer with 5N sodium hydroxide.

-

The resulting product is 3,5-bis(trifluoromethyl)bromobenzene. The assay yield is approximately 93.7%, with minor isomeric byproducts.[2]

Step 2: Synthesis of this compound

This procedure describes the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene and its subsequent reaction with solid paraformaldehyde to yield the target alcohol.[5][6]

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium granules

-

Solid Paraformaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Inorganic acid (for hydrolysis)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with an addition funnel and a nitrogen inlet, add magnesium granules and anhydrous THF.

-

Heat the mixture to reflux.

-

Dissolve 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.

-

To initiate the Grignard reaction, add a small portion of the bromide solution to the refluxing magnesium slurry.

-

After initiation, add the remaining bromide solution dropwise over a period of 30 minutes.

-

Once the Grignard reagent formation is complete, cool the reaction mixture.

-

Add solid paraformaldehyde to the solution of the 3,5-bis(trifluoromethyl)phenylmagnesium halide.[5]

-

After the reaction with paraformaldehyde is complete, hydrolyze the resulting adduct with an aqueous solution of an inorganic acid.

-

Isolate the this compound from the reaction mixture.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical relationships between the key steps.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 3. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]

- 4. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 5. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

- 6. RU2345057C2 - Method of obtaining this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Bis(trifluoromethyl)benzyl alcohol, a key intermediate in various synthetic processes. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Core Physicochemical Data

This compound is a solid, white crystalline powder at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | [3,5-bis(trifluoromethyl)phenyl]methanol | [1] |

| CAS Number | 32707-89-4 | [2] |

| Molecular Formula | C₉H₆F₆O | [1] |

| Molecular Weight | 244.13 g/mol | [1] |

| Melting Point | 52 - 56 °C | [3] |

| Boiling Point | 40 °C at 0.5 mmHg | [4] |

| Flash Point | 98 °C (closed cup) | |

| Density | Data not available | [4] |

| Solubility | Data not available | [3] |

| logP (calculated) | 2.8 | [1] |

| pKa (predicted) | 13.92 ± 0.10 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A common laboratory method for determining the melting point of a crystalline solid like this compound is the capillary tube method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the crystalline solid is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid are recorded. This range is reported as the melting point.

Determination of Boiling Point (at reduced pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, the determination is often carried out under reduced pressure.

Apparatus:

-

Distillation apparatus (e.g., Kugelrohr or short-path distillation apparatus)

-

Vacuum pump

-

Manometer

-

Heating mantle or oil bath

-

Thermometer

Procedure:

-

The sample is placed in the distillation flask of the apparatus.

-

The system is connected to a vacuum pump, and the pressure is reduced to the desired level, measured by a manometer.

-

The flask is heated gradually.

-

The temperature at which the liquid boils and the vapor condenses on the cold finger or in the receiving flask is recorded as the boiling point at that specific pressure.

Determination of Density

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble and which has a known density.

Procedure (for a solid denser than the liquid):

-

A known mass of the solid is weighed on an analytical balance.

-

A graduated cylinder is partially filled with the chosen liquid, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Procedure:

-

Add a small, measured amount of the solid (e.g., 10 mg) to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

Shake the test tube vigorously for a set period.

-

Observe if the solid dissolves completely. If it does, the substance is considered soluble. If not, it is sparingly soluble or insoluble. This can be repeated with different solvents (e.g., water, ethanol, DMSO, acetone).

Quantitative Procedure (e.g., using UV-Vis Spectroscopy):

-

Prepare a saturated solution of the compound in the solvent of interest by adding an excess amount of the solid to the solvent and stirring until equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions and the saturated solution at a specific wavelength using a UV-Vis spectrophotometer.

-

Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the absorbance of the saturated solution and the calibration curve to determine its concentration, which represents the solubility of the compound in that solvent.

Determination of Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar solvent (like n-octanol) and a polar solvent (like water). The logarithm of this ratio is the logP value.

Shake-Flask Method:

-

A known amount of the compound is dissolved in a mixture of pre-saturated n-octanol and water in a separatory funnel.

-

The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

A sample is taken from each phase.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound starting from 3,5-bis(trifluoromethyl)bromobenzene.[5]

References

- 1. This compound | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. 32707-89-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Bis(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-bis(trifluoromethyl)benzyl alcohol. This compound is a critical building block in medicinal chemistry and materials science, making a thorough understanding of its structural characterization essential. This document presents a detailed analysis of its NMR spectra, standardized experimental protocols for data acquisition, and visual representations of its structure and analytical workflow.

Spectral Data Presentation

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The following tables summarize the quantitative spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The data presented here is referenced to a 400 MHz spectrometer.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.82 | Singlet | 1H | H-4 (Aromatic) |

| ~7.75 | Singlet | 2H | H-2, H-6 (Aromatic) |

| ~4.82 | Singlet | 2H | -CH₂- (Benzylic) |

| ~1.95 | Singlet (broad) | 1H | -OH (Hydroxyl) |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the trifluoromethyl groups significantly influences the chemical shifts of the aromatic carbons. The spectrum is typically acquired with proton decoupling.

| Chemical Shift (δ) ppm | Assignment |

| ~143.5 | C-1 (Aromatic) |

| ~132.0 (quartet) | C-3, C-5 (Aromatic, coupled to F) |

| ~126.5 | C-2, C-6 (Aromatic) |

| ~123.5 (quartet) | -CF₃ |

| ~121.5 | C-4 (Aromatic) |

| ~64.0 | -CH₂- (Benzylic) |

Experimental Protocols

The following section outlines a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte Preparation : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Dissolution : Gently swirl or vortex the vial to ensure complete dissolution of the solid.

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.

NMR Data Acquisition

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR Parameters (Typical) :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 8 to 16 scans are typically sufficient.

-

Relaxation Delay : 1-2 seconds.

-

Acquisition Time : 2-4 seconds.

-

Spectral Width : A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, is appropriate.

-

-

¹³C NMR Parameters (Typical) :

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

-

Relaxation Delay : 2-5 seconds.

-

Acquisition Time : 1-2 seconds.

-

Spectral Width : A spectral width of approximately 200-250 ppm, centered around 100-125 ppm, is standard.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transformed. Phase and baseline corrections are then applied to the resulting spectrum.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide visual representations of the molecular structure and the experimental workflow.

Caption: Chemical structure of this compound.

Caption: General experimental workflow for NMR spectroscopy.

References

Solubility Profile of 3,5-Bis(trifluoromethyl)benzyl Alcohol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzyl alcohol is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it a valuable building block in the synthesis of novel pharmaceutical agents and other advanced materials. Understanding the solubility of this compound in common organic solvents is crucial for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a summary of the available solubility data for this compound and outlines a general experimental protocol for solubility determination.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₆O | [1] |

| Molecular Weight | 244.13 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 173.9 ± 35.0 °C at 760 mmHg | [3] |

| Calculated LogP | 2.46 | [3] |

Solubility Data

Table 2: Solubility of this compound in Common Solvents

| Solvent | Solubility | Comments |

| Water | 0.155 mg/mL (Calculated) | Classified as "soluble" on a LogS scale, though the quantitative value is low.[4] |

| N,N-Dimethylformamide (DMF) | Very Soluble | Frequently used as a solvent for reactions involving this alcohol. |

| Methanol | Soluble | Mentioned as a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent in related syntheses. |

| Ethanol | Likely Soluble | A derivative is soluble to 100 mM, suggesting the alcohol is also likely soluble. |

| Toluene | Soluble (in reaction conditions) | Used as a solvent for the synthesis of derivatives. |

| Tetrahydrofuran (THF) | Soluble (in reaction conditions) | Utilized in synthetic procedures involving the alcohol. |

| Acetone | Data Not Available | - |

| Ethyl Acetate | Data Not Available | - |

| Dichloromethane | Data Not Available | - |

| Chloroform | Data Not Available | - |

| Hexane | Data Not Available | - |

| Diethyl Ether | Data Not Available | - |

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of saturating the solvent and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended microcrystals.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

The logical workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

While precise quantitative solubility data for this compound in common organic solvents is limited in the public domain, available information indicates good solubility in polar aprotic solvents like DMF and solubility in protic solvents like methanol. For applications requiring exact solubility values, the general experimental protocol provided can be employed. Further research to quantify the solubility of this important chemical intermediate across a broader range of solvents would be highly beneficial to the scientific community.

References

- 1. This compound | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.32707-89-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. 32707-89-4 | (3,5-Bis(trifluoromethyl)phenyl)methanol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. escholarship.org [escholarship.org]

In-Depth Technical Guide: 3,5-Bis(trifluoromethyl)benzyl Alcohol (CAS 32707-89-4)

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The CAS number 32707-89-4 corresponds to the chemical compound 3,5-Bis(trifluoromethyl)benzyl alcohol . Any other chemical name associated with this CAS number is incorrect. This guide will focus exclusively on the properties and hazards of this compound.

Core Properties

This compound is a fluorinated organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its unique electronic properties, imparted by the two trifluoromethyl groups on the benzene ring, make it a valuable building block in organic chemistry.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | [3,5-bis(trifluoromethyl)phenyl]methanol | [1][2] |

| Synonyms | 3,5-Di(trifluoromethyl)benzyl alcohol, Benzenemethanol, 3,5-bis(trifluoromethyl)- | [3] |

| CAS Number | 32707-89-4 | [2][4] |

| Molecular Formula | C₉H₆F₆O | [2][5] |

| Molecular Weight | 244.13 g/mol | [2][4][5] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 53-56 °C | |

| Boiling Point | 40 °C at 0.5 mmHg | |

| Density | 1.3954 g/cm³ (estimate) | |

| Flash Point | 98 °C (208.4 °F) - closed cup | [4] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |

| InChI Key | BJTWPJOGDWRYDD-UHFFFAOYSA-N | [1] |

| SMILES | OCc1cc(cc(c1)C(F)(F)F)C(F)(F)F | [4] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common and effective method involves the reduction of 3,5-bis(trifluoromethyl)benzaldehyde.

Synthesis via Reduction of 3,5-Bis(trifluoromethyl)benzaldehyde

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

3,5-bis(trifluoromethyl)benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

-

Toluene

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Silica gel for column chromatography

-

Petroleum ether

Experimental Procedure:

-

Reduction of the Aldehyde:

-

Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in 20 mL of methanol in a round-bottom flask.

-

To this solution, carefully add 0.5 g of sodium borohydride in portions.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Add 20 mL of water to the residue.

-

-

Extraction and Isolation:

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent to yield crude this compound.

-

-

Purification (if necessary for subsequent steps):

-

The crude product can be further purified by column chromatography on silica gel. The following steps describe a subsequent bromination, for which the crude alcohol is used directly.

-

-

Optional Subsequent Bromination (for synthesis of the corresponding bromide):

-

Dissolve the crude this compound in 20 mL of toluene.

-

Under an ice bath, add 5.24 g of triphenylphosphine and 6.56 g of carbon tetrabromide.

-

Stir the mixture for 2 hours under these conditions.

-

Filter the reaction mixture through a pad of silica gel.

-

Evaporate the solvent and purify the residue by column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain 3,5-bis(trifluoromethyl)benzyl bromide.

-

Reference for Protocol: This protocol is adapted from a method described for the synthesis of 3,5-Bis(trifluoromethyl)benzyl bromide, which involves the in-situ preparation of the alcohol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound and its subsequent conversion to the corresponding bromide.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or mechanisms of action for this compound itself. Its primary role reported in the scientific literature is that of a precursor or intermediate in the synthesis of more complex molecules, some of which may have biological activity. Therefore, no signaling pathway diagrams can be provided for this compound at this time. Researchers interested in the biological effects of compounds derived from this intermediate should consult literature specific to those final compounds.

Hazards and Safety Information

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. The known hazards are summarized below.

| Hazard Classification | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |

| Skin Corrosion/Irritation | GHS07 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4] |

| Serious Eye Damage/Eye Irritation | GHS07 | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | GHS07 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] |

Toxicological Summary:

-

The toxicological properties of this compound have not been fully investigated.

-

It is classified as harmful if swallowed, in contact with skin, or if inhaled.

-

Target organs for single exposure toxicity include the respiratory system.[4]

-

There is no information available regarding its mutagenic, reproductive, developmental, or carcinogenic effects.

Handling and Storage:

-

Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves is recommended.[4]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.

Conclusion

This compound (CAS 32707-89-4) is a valuable fluorinated building block in organic synthesis, particularly for the preparation of pharmaceutical compounds and advanced materials. While its own biological activity is not well-documented, its utility as a synthetic intermediate is significant. Researchers and chemists working with this compound should be aware of its hazardous properties and handle it with appropriate safety measures. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research into the toxicological and potential biological effects of this compound may be warranted.

References

- 1. RU2345057C2 - Method of obtaining this compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 4. 3,5-Bis(trifluoromethyl)benzyl bromide 97 32247-96-4 [sigmaaldrich.com]

- 5. CN113214045A - Preparation process of high-purity 3, 5-bis (trifluoromethyl) benzyl alcohol - Google Patents [patents.google.com]

Synthesis of 3,5-Bis(trifluoromethyl)benzyl Alcohol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol, a key intermediate in the development of various pharmaceuticals and specialty chemicals. The primary synthetic route discussed is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, safety considerations, and visual representations of the process.

Introduction

This compound is a fluorinated aromatic alcohol valued for its unique electronic properties imparted by the two trifluoromethyl groups. These groups enhance metabolic stability and binding affinity in drug candidates, making this molecule a crucial building block in medicinal chemistry. The Grignard reaction provides a direct and efficient method for its synthesis, involving the formation of an organomagnesium halide (Grignard reagent) from 3,5-bis(trifluoromethyl)bromobenzene, followed by its reaction with a suitable source of formaldehyde.

Reaction Overview

The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: 3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide.

-

Reaction with Formaldehyde: The freshly prepared Grignard reagent is then reacted with a source of formaldehyde, most commonly solid paraformaldehyde, to yield the desired benzyl alcohol after an acidic workup.

Quantitative Data

The following table summarizes the key quantitative data associated with the reactants and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Bis(trifluoromethyl)bromobenzene | C₈H₃BrF₆ | 293.01 | - | 165-167 |

| Magnesium | Mg | 24.31 | 650 | 1090 |

| Paraformaldehyde | (CH₂O)n | (30.03)n | 120-170 (decomp.) | - |

| This compound | C₉H₆F₆O | 244.13 | 54-56 | 98 (at 11 mmHg) |

Note: Data compiled from various chemical supplier and database sources.

Experimental Protocols

Materials and Equipment

-

Reactants: 3,5-Bis(trifluoromethyl)bromobenzene (1.0 eq), magnesium turnings (1.2 eq), solid paraformaldehyde (1.5 eq).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Reagents for Workup: Saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

-

Glassware: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and standard laboratory glassware. All glassware must be rigorously dried before use.

-

Inert Atmosphere: Nitrogen or Argon gas supply.

Procedure

Step 1: Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.

-

Anhydrous THF is added to the flask to cover the magnesium.

-

A solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF is prepared and charged into the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium suspension to initiate the reaction. Initiation may be indicated by a gentle reflux and the appearance of a cloudy solution. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Paraformaldehyde and Workup

-

The reaction mixture containing the Grignard reagent is cooled to 0 °C in an ice bath.

-

Solid paraformaldehyde (1.5 eq) is added portion-wise to the stirred Grignard solution, ensuring the temperature does not rise significantly.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by either distillation under reduced pressure or crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[1]

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Grignard Reagent: The 3,5-bis(trifluoromethyl)phenylmagnesium bromide is highly reactive and moisture-sensitive. There have been reports of detonations of trifluoromethyl-substituted Grignard reagents, particularly upon loss of solvent or overheating. Reactions should be conducted behind a blast shield in a well-ventilated fume hood.

-

Solvents: Anhydrous ethers like THF are highly flammable and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvents.

-

Paraformaldehyde: Paraformaldehyde is a source of formaldehyde gas, which is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

Workup: The quenching of the Grignard reaction is exothermic and can release flammable gases. Perform the quench slowly and with adequate cooling.

Visualizations

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The Grignard reaction is a viable and effective method for the synthesis of this compound. Careful attention to anhydrous conditions and safety precautions is paramount for a successful and safe execution of this procedure. The resulting alcohol is a valuable building block for the development of novel therapeutics and advanced materials. Further optimization of reaction conditions to improve yields and minimize side products remains an area of interest for process chemists.

References

Stability and Storage of 3,5-Bis(trifluoromethyl)benzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 3,5-Bis(trifluoromethyl)benzyl alcohol. The information is compiled from publicly available data sheets and scientific literature to assist researchers, scientists, and drug development professionals in ensuring the integrity of this compound in their studies.

Summary of Physicochemical Properties

This compound is a solid compound with the following properties:

| Property | Value |

| Molecular Formula | C₉H₆F₆O |

| Molecular Weight | 244.13 g/mol |

| Melting Point | 53-56 °C |

| Boiling Point | 40 °C at 0.5 mmHg |

| Flash Point | 98 °C (208 °F) |

| Appearance | White to off-white solid |

Recommended Storage Conditions

Recommendations for the storage of this compound vary among suppliers, suggesting that the optimal conditions may depend on the intended duration of storage and the required purity for a specific application. A summary of recommended storage conditions is provided in the table below. For long-term storage and to ensure maximum stability, storage at -20°C is advisable.[1] For routine laboratory use over shorter periods, storage at room temperature in a dry, dark, and well-ventilated area is also suggested.[2][3][4]

| Storage Condition | Source |

| -20°C | United States Biological[1] |

| Room Temperature, Sealed in Dry | ChemicalBook[2] |

| Room Temperature, Cool and Dark Place (<15°C recommended) | TCI EUROPE N.V.[3] |

| Store in a well-ventilated place. Keep container tightly closed. Store locked up. | Fisher Scientific Company[5] |

Stability Profile

This compound is generally considered to be stable under normal laboratory conditions.[5][6] However, as with any chemical compound, its stability can be influenced by environmental factors such as temperature, light, and humidity.

General Stability

The compound is described as stable under normal conditions.[5][6] It is a combustible solid and should be handled accordingly.[7]

Potential Degradation Pathways

-

Oxidation: The primary alcohol group is susceptible to oxidation. Mild oxidation could lead to the formation of the corresponding aldehyde, 3,5-bis(trifluoromethyl)benzaldehyde. Further oxidation could yield 3,5-bis(trifluoromethyl)benzoic acid.

-

Decomposition under Fire: In the event of a fire, hazardous decomposition products can be formed, including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[5]

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies, the following are generalized protocols for forced degradation and accelerated stability testing, which can be adapted for this compound. These protocols are based on established guidelines for stability testing of chemical substances.[8][9]

Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound at 70°C for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same conditions.

-

-

Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

Accelerated Stability Study

Objective: To predict the long-term stability and shelf-life of the compound.

Methodology:

-

Sample Preparation: Package the solid this compound in containers that are similar to the intended long-term storage containers.

-

Storage Conditions: Store the samples in a stability chamber under accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.

-

Testing Schedule: Test the samples at specified time points, such as 0, 1, 3, and 6 months.

-

Analytical Tests: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Visualizations

Proposed Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting a comprehensive stability assessment of this compound.

Caption: A flowchart outlining the key stages in a comprehensive stability study.

Conclusion

This compound is a stable compound under normal conditions. For optimal long-term stability, storage at low temperatures (-20°C) is recommended. The provided experimental protocols offer a framework for researchers to conduct detailed stability assessments tailored to their specific needs. Further studies are warranted to definitively identify degradation products and establish a comprehensive stability profile under various environmental conditions.

References

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. A19290.03 [thermofisher.com]

- 5. This compound (CAS 32707-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-双(三氟甲基)苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Theoretical and Computational Studies of 3,5-Bis(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Bis(trifluoromethyl)benzyl alcohol is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring imparts unique electronic properties, enhances thermal stability, and increases lipophilicity, making it a valuable building block for the synthesis of novel compounds with desired biological activities or material properties. Its applications include serving as an intermediate in the creation of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of specialized polymers and coatings.[1] A thorough understanding of its molecular structure, properties, and reactivity, derived from both experimental data and computational modeling, is crucial for its effective utilization.

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its handling, characterization, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆F₆O | --INVALID-LINK-- |

| Molecular Weight | 244.13 g/mol | --INVALID-LINK-- |

| CAS Number | 32707-89-4 | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Melting Point | 54-56 °C | --INVALID-LINK-- |

| Boiling Point | 40 °C at 0.07 KPa | --INVALID-LINK-- |

| Flash Point | 97.8 °C | --INVALID-LINK-- |

| XlogP | 2.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data Source |

| ¹H NMR | --INVALID-LINK-- |

| ¹³C NMR | --INVALID-LINK-- |

| IR | --INVALID-LINK--, --INVALID-LINK-- |

| Mass Spectrum | --INVALID-LINK--, --INVALID-LINK-- |

| Raman | --INVALID-LINK-- |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method involves the use of a Grignard reagent, as detailed in the following protocol.

Synthesis of this compound via Grignard Reaction

This process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an aldehyde source.

Materials:

-

3,5-Bis(trifluoromethyl)-halobenzene (e.g., 3,5-bis(trifluoromethyl)bromobenzene)

-

Magnesium turnings

-

Anhydrous aliphatic ether (e.g., Tetrahydrofuran - THF)

-

Solid paraformaldehyde

-

Aqueous solution of a mineral acid (e.g., HCl or H₂SO₄)

-

Aromatic hydrocarbon (optional, for mixed solvent systems)

Procedure:

-

Formation of the Grignard Reagent:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and anhydrous THF.

-

Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium suspension. The reaction is often self-starting.

-

The reaction mixture is typically stirred at a temperature between room temperature and the reflux temperature of the solvent to ensure complete formation of the 3,5-bis(trifluoromethyl)-phenylmagnesium bromide.

-

-

Reaction with Paraformaldehyde:

-

To the freshly prepared Grignard reagent, add solid paraformaldehyde in portions. An exothermic reaction is expected.

-

The reaction mixture is stirred until the consumption of the Grignard reagent is complete.

-

-

Hydrolysis and Isolation:

-

The resulting adduct is carefully hydrolyzed by the slow addition of an aqueous solution of a mineral acid, such as hydrochloric acid or sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by distillation or crystallization to yield the final product.

-

This protocol is based on the process described in patent US20070135662A1.[2]

Theoretical and Computational Studies

While specific computational studies focusing solely on this compound are not extensively reported, a robust theoretical analysis can be proposed based on standard computational chemistry methods, particularly Density Functional Theory (DFT). Such studies are invaluable for understanding the molecule's electronic structure, conformational preferences, and reactivity. The methodology described for a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, provides a strong foundation for such an investigation.

Proposed Computational Methodology

A typical computational study of this compound would involve the following steps:

-

Geometry Optimization: The molecular structure would be optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311+G(d,p). This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for validation.

-

Conformational Analysis: The rotational barrier around the C-C bond connecting the phenyl ring and the methylene group would be investigated to identify the most stable conformers and the energy barriers between them.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. This is useful for predicting reactivity.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Proposed Computational Analysis Workflow

References

Methodological & Application

Application Notes and Protocols: The Utility of 3,5-Bis(trifluoromethyl)benzyl Alcohol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzyl alcohol is a critical fluorinated building block in modern pharmaceutical synthesis. Its unique electronic properties, conferred by the two trifluoromethyl groups, enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives, with a primary focus on its role as a key intermediate in the synthesis of the potent antiemetic drug, Aprepitant.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceuticals is as a precursor for the synthesis of Neurokinin-1 (NK-1) receptor antagonists, a class of drugs used to treat chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and other conditions. Aprepitant, Rolapitant, and Fosaprepitant are notable examples of NK-1 receptor antagonists whose synthesis relies on intermediates derived from this alcohol. The 3,5-bis(trifluoromethyl)benzyl moiety is a key pharmacophore that contributes to the high binding affinity of these drugs to the NK-1 receptor.

Beyond NK-1 receptor antagonists, the trifluoromethyl groups on the benzyl scaffold are utilized in drug discovery to improve the properties of lead compounds. These groups can enhance membrane permeability and protect against metabolic degradation, making this compound a valuable starting material for a range of therapeutic targets.

Synthetic Workflow for Aprepitant Synthesis

The synthesis of Aprepitant from this compound involves a multi-step process. The general workflow is outlined below.

Caption: General synthetic workflow for Aprepitant.

Key Experimental Protocols

Protocol 1: Preparation of 3,5-Bis(trifluoromethyl)benzyl Bromide

This protocol describes the conversion of this compound to the corresponding bromide, a more reactive electrophile for subsequent coupling reactions.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3,5-bis(trifluoromethyl)benzyl bromide.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Yield | >95% | General synthetic knowledge |

| Purity | >97% | |

Protocol 2: Asymmetric Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

This protocol outlines the enantioselective reduction of the prochiral ketone to the crucial chiral alcohol intermediate, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. Both enzymatic and chemical methods are presented.

Method A: Enzymatic Reduction

Materials:

-

3',5'-Bis(trifluoromethyl)acetophenone

-

Whole-cell biocatalyst (e.g., Leifsonia sp. S749 expressing a carbonyl reductase)

-

Glucose (as a co-substrate)

-

Phosphate buffer (pH 7.0-7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Incubator shaker

-

Centrifuge

Procedure:

-

Prepare a suspension of the whole-cell biocatalyst in phosphate buffer.

-

Add 3',5'-bis(trifluoromethyl)acetophenone and glucose to the cell suspension.

-

Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-35°C) and agitation speed (e.g., 180-200 rpm) for 24-48 hours.

-

Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, centrifuge the mixture to pellet the cells.

-

Extract the supernatant with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

Quantitative Data (Enzymatic):

| Parameter | Value | Reference |

|---|---|---|

| Yield | 94-96% | [1] |

| Enantiomeric Excess (ee) | >99% |[1] |

Method B: Chemical Reduction (Corey-Bakshi-Shibata - CBS Reduction)

Materials:

-

3',5'-Bis(trifluoromethyl)acetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine catalyst

-

Borane-dimethyl sulfide complex (BMS) or Catecholborane

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Aqueous HCl (1M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.05-0.1 eq) in anhydrous THF.

-

Cool the solution to -20°C to 0°C.

-

Slowly add the borane reducing agent (e.g., BMS, 1.0-1.2 eq) to the catalyst solution.

-

Add a solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at the same temperature for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol.

-

Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the chiral alcohol.

Quantitative Data (Chemical):

| Parameter | Value | Reference |

|---|---|---|

| Yield | 85-95% | General synthetic knowledge |

| Enantiomeric Excess (ee) | >95% | General synthetic knowledge |

Protocol 3: Williamson Ether Synthesis of the Key Morpholine Intermediate

This protocol describes a representative procedure for the crucial coupling of the chiral alcohol with the morpholine core to form the key ether linkage in an Aprepitant intermediate.

Caption: Williamson ether synthesis workflow.

Materials:

-

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

-

Protected morpholine derivative with a suitable leaving group (e.g., a tosylate or mesylate)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0°C.

-

Slowly add a solution of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of the protected morpholine derivative (1.1 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting alcohol is consumed.

-

Cool the reaction to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

|---|---|

| Yield | 60-80% (estimated) |

| Purity | >95% after chromatography |

Protocol 4: Final Coupling and Purification of Aprepitant

This protocol provides a general outline for the final steps in the synthesis of Aprepitant, including the coupling with the triazolinone moiety and subsequent purification.

Materials:

-

Key morpholine ether intermediate (from Protocol 3, after deprotection)

-

3-(Chloromethyl)-1,2,4-triazolin-5-one

-

A suitable base (e.g., potassium carbonate or diisopropylethylamine)

-

A suitable solvent (e.g., dimethylformamide - DMF)

-

Ethyl acetate

-

Water

-

Recrystallization solvent (e.g., ethyl acetate/heptane or methanol/water)

Procedure:

-

Dissolve the deprotected morpholine ether intermediate in the chosen solvent.

-

Add the base, followed by 3-(chloromethyl)-1,2,4-triazolin-5-one.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or HPLC).

-

Upon completion, add water to the reaction mixture to precipitate the crude Aprepitant.

-

Collect the crude product by filtration and wash with water.

-

Purify the crude Aprepitant by recrystallization from a suitable solvent system to obtain the final product with high purity.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Coupling Yield | >90% | General synthetic knowledge |

| Purity after Recrystallization | >99.5% |[2][3] |

Conclusion

This compound is a cornerstone in the synthesis of complex pharmaceutical agents, most notably Aprepitant. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in drug development. The unique properties imparted by the bis(trifluoromethyl)phenyl moiety continue to make this a valuable building block in the design of new and improved therapeutics. Careful optimization of each synthetic step is crucial for achieving high yields and purity, ensuring the quality of the final active pharmaceutical ingredient.

References

Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzyl Alcohol as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-bis(trifluoromethyl)benzyl (BTFMB) group is an emerging protecting group for hydroxyl functionalities in organic synthesis. Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl substituents on the aromatic ring, impart distinct stability and reactivity characteristics compared to traditional benzyl (Bn) or para-methoxybenzyl (PMB) ethers. These features make the BTFMB group a valuable tool for multi-step syntheses where specific orthogonality and controlled deprotection are paramount.

The enhanced stability of the BTFMB ether linkage towards certain cleavage conditions, a direct consequence of the electron-deficient nature of the benzyl moiety, allows for selective deprotection of other protecting groups in its presence. This attribute is particularly advantageous in the synthesis of complex molecules with multiple sensitive functional groups.

This document provides detailed application notes, experimental protocols, and comparative data for the use of 3,5-bis(trifluoromethyl)benzyl alcohol as a protecting group for alcohols.

Data Presentation

The following tables summarize the expected reaction conditions and representative yields for the protection of a primary alcohol with the 3,5-bis(trifluoromethyl)benzyl group and its subsequent deprotection. It is important to note that optimal conditions and yields are substrate-dependent and may require optimization.

Table 1: Protection of a Primary Alcohol as a 3,5-Bis(trifluoromethyl)benzyl Ether

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | DMF | 0 to rt | 2 - 4 | >90 |

| 2 | KHMDS | THF | -78 to rt | 1 - 3 | >90 |

| 3 | Ag₂O | DCM | rt to 40 | 12 - 24 | 70 - 85 |

Table 2: Deprotection of a 3,5-Bis(trifluoromethyl)benzyl Ether

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂, Pd/C (10%) | MeOH or EtOAc | rt | 12 - 24 | >90 |

| 2 | BCl₃ | DCM | -78 to 0 | 1 - 3 | 80 - 95 |

| 3 | DDQ | MeCN/H₂O | rt, with photoirradiation | 4 - 8 | 70 - 85 |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 3,5-Bis(trifluoromethyl)benzyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using 3,5-bis(trifluoromethyl)benzyl bromide and sodium hydride.

Materials:

-

Primary alcohol

-

Anhydrous Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

3,5-Bis(trifluoromethyl)benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.2 equiv) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a 3,5-Bis(trifluoromethyl)benzyl Ether via Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the cleavage of a BTFMB ether using catalytic hydrogenolysis.

Materials:

-

3,5-Bis(trifluoromethyl)benzyl-protected alcohol

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the 3,5-bis(trifluoromethyl)benzyl-protected alcohol in MeOH or EtOAc.

-

To this solution, carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key transformations and logical considerations when using the 3,5-bis(trifluoromethyl)benzyl protecting group.

Caption: General workflow for the protection of an alcohol with the BTFMB group and its subsequent deprotection.

Caption: Comparative stability of benzyl-type protecting groups under various reaction conditions.

Discussion

Protection: The protection of alcohols with 3,5-bis(trifluoromethyl)benzyl bromide is expected to proceed via a standard Williamson ether synthesis. The reactivity of the bromide is anticipated to be comparable to or slightly lower than benzyl bromide due to the electron-withdrawing nature of the trifluoromethyl groups. Strong bases such as sodium hydride in an aprotic polar solvent like DMF are generally effective. For substrates sensitive to strongly basic conditions, milder conditions using silver(I) oxide can be employed, although this may require longer reaction times and elevated temperatures.

Stability: The key feature of the BTFMB protecting group is its enhanced stability under acidic and certain oxidative conditions compared to standard benzyl and p-methoxybenzyl ethers. The electron-withdrawing trifluoromethyl groups destabilize the formation of a benzylic carbocation intermediate, which is a key step in acid-catalyzed and some oxidative cleavage mechanisms. This increased stability allows for the selective removal of more labile protecting groups, such as silyl ethers or acetals, in the presence of a BTFMB ether.

Deprotection:

-

Catalytic Hydrogenolysis: This is the most reliable and general method for the cleavage of BTFMB ethers. The C-O bond is susceptible to hydrogenolysis over a palladium catalyst, similar to a standard benzyl ether. This method offers mild and neutral conditions, making it compatible with a wide range of functional groups.

-

Lewis Acids: Strong Lewis acids, such as boron trichloride (BCl₃), are expected to cleave BTFMB ethers. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the chloride ion. This method is often effective for cleaving electron-deficient benzyl ethers.

-

Oxidative Cleavage: While more stable to oxidation than PMB ethers, BTFMB ethers may be cleaved by strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), particularly under photoirradiation. The electron-deficient nature of the aromatic ring makes this process less facile than for electron-rich benzyl ethers.

Conclusion

The 3,5-bis(trifluoromethyl)benzyl protecting group offers a valuable alternative to traditional benzyl ethers, providing enhanced stability under acidic and oxidative conditions. This allows for greater flexibility in the design of synthetic routes for complex molecules. While catalytic hydrogenolysis remains the primary method for its removal, other deprotection strategies can be employed. The protocols and data presented herein provide a foundation for the application of this useful protecting group in modern organic synthesis. Further experimental validation is encouraged to fully explore the scope and limitations of the BTFMB group with a variety of substrates.

Application of 3,5-Bis(trifluoromethyl)benzyl Alcohol in Glycosylation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, with profound implications for drug discovery, vaccine development, and materials science. Achieving high stereoselectivity, particularly for the formation of 1,2-cis glycosidic linkages, remains a significant challenge. This document details the application of 3,5-bis(trifluoromethyl)benzyl protecting groups in glycosylation reactions to address this challenge. The use of glucosyl imidate donors protected with 3,5-bis(trifluoromethyl)benzyl ethers has been shown to substantially increase 1,2-cis selectivity in the glycosylation of reactive alcohols.[1][2][3]